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CAS No.: 161886-60-8

Cat. No.: B1140194

Get Quote

Executive Summary & Scope
This guide provides a definitive protocol for the structural elucidation of (S)-Carnitine Mesylate

(the methanesulfonate salt of D-carnitine). While L-carnitine ((R)-configuration) is the

biologically active isomer involved in fatty acid transport, the (S)-enantiomer (often referred to

as D-carnitine) is frequently analyzed as a chiral impurity or used in specific synthetic

pathways.

Critical Stereochemical Note: In achiral solvents (e.g., D₂O, DMSO-d₆), the 1D NMR spectra of

(S)-Carnitine and (R)-Carnitine are identical. This protocol details the structural assignment of

the connectivity and the mesylate counter-ion. Section 4 addresses the specific requirement for

distinguishing the (S)-enantiomer using chiral shift reagents or polarimetry.
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Target Molecule: (S)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium

methanesulfonate. Molecular Formula: C₇H₁₆NO₃⁺ · CH₃SO₃⁻ Rationale for Salt Form: The

mesylate salt is chosen for its enhanced solubility and crystallinity compared to the hygroscopic

inner salt.

Structural Visualization
The following diagram illustrates the connectivity and atom numbering used for spectral

assignment in this guide.

N+(CH3)3
(Pos 4, 9H)

C1 (CH2)
(Pos 3)

Quaternary N C2 (CH-OH)
(Pos 2, Chiral Center)

C3 (CH2)
(Pos 1)

Mesylate Anion
(CH3-SO3-)

Ionic Interaction

COOH
(Carboxyl)

Click to download full resolution via product page

Figure 1: Connectivity of (S)-Carnitine Mesylate. Note the quaternary ammonium and the

mesylate counter-ion.

Experimental Protocol
Sample Preparation (Self-Validating System)
NMR quality is strictly dependent on sample concentration and water suppression. Carnitine

salts are hygroscopic; moisture uptake can shift exchangeable protons (OH, COOH) and

obscure integration.

Reagents:

Deuterium Oxide (D₂O), 99.9% D.

Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) or DSS. Avoid

TMS (insoluble in D₂O).

Step-by-Step Methodology:
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Weighing: Accurately weigh 15–20 mg of (S)-Carnitine Mesylate into a clean vial.

Why: 20 mg provides sufficient signal-to-noise (S/N) for ¹³C acquisition within 30 minutes.

Solvation: Add 0.6 mL of D₂O.

Validation: Ensure complete dissolution. The solution should be clear and colorless.

Turbidity implies impurities or incomplete salt formation.

Transfer: Filter through a glass wool plug into a high-precision 5mm NMR tube.

Why: Removes suspended dust which causes magnetic field inhomogeneity (broad

peaks).

Equilibration: Allow the sample to equilibrate in the magnet for 5 minutes before shimming.

Acquisition Parameters[3][4]
Temperature: 298 K (25°C).

¹H NMR:

Spectral Width: -2 to 14 ppm.

Relaxation Delay (D1): ≥ 5 seconds (Critical for accurate integration of the quaternary

methyls).

Scans: 16–32.

¹³C NMR:

Decoupling: Proton-decoupled (CPD).

Scans: ≥ 512 (due to lower sensitivity and quaternary carbons).

Spectral Data & Assignment
¹H NMR Data (400 MHz, D₂O)
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Reference: HDO set to 4.79 ppm or TSP to 0.00 ppm.

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Insight

4.55 - 4.62 Multiplet (m) 1H CH-OH (C2)

Deshielded by -

OH and proximity

to N⁺.

3.45
Doublet of

doublets (dd)
1H

N-CH₂-CH (C1,

Ha)

Diastereotopic

proton adjacent

to N⁺.

3.38
Doublet of

doublets (dd)
1H

N-CH₂-CH (C1,

Hb)

Diastereotopic

partner.

3.20 Singlet (s) 9H N-(CH₃)₃

Characteristic

strong singlet of

Trimethylammoni

um.

2.80 Singlet (s) 3H
CH₃-SO₃⁻

(Mesylate)

Diagnostic Peak.

Confirms

mesylate salt

stoichiometry.

2.58
Doublet (d, J=6.0

Hz)
2H CH₂-COOH (C3)

Alpha to

carbonyl;

appears as a

doublet due to

coupling with

CH-OH.

Validation Check (Stoichiometry): The integration ratio between the Trimethylammonium singlet

(3.20 ppm) and the Mesylate singlet (2.80 ppm) must be exactly 3:1 (9H : 3H). A deviation >5%

indicates excess mesylic acid or free base impurity.

¹³C NMR Data (100 MHz, D₂O)
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Chemical Shift (δ,
ppm)

Assignment Carbon Type Notes

174.5 COOH Quaternary (C=O)

Carbonyl carbon.

Position varies slightly

with pH.

70.2 N-CH₂ Secondary (CH₂)
Adjacent to positively

charged Nitrogen.

66.5 CH-OH Tertiary (CH) Chiral center carbon.

54.8 N-(CH₃)₃ Primary (CH₃)
Intense signal due to

3 equivalent carbons.

40.5 CH₂-COOH Secondary (CH₂) Alpha to carbonyl.

39.2 CH₃-SO₃⁻ Primary (CH₃) Mesylate Counter-ion.

Stereochemical Discrimination (The (S) vs (R)
Problem)
Standard NMR is "blind" to chirality. To confirm the sample is (S)-Carnitine and not the

bioactive L-carnitine ((R)-isomer), you must create a diastereomeric environment.

Protocol: Chiral Shift Reagent Assay
Reagent: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃).

Note: This reagent requires a non-polar solvent (CDCl₃). Since Carnitine Mesylate is polar, a

derivatization (esterification) or use of a water-soluble chiral shift reagent like Eu(tfc)₃ or

running the sample in a chiral liquid crystal medium is required.

Alternative (Recommended): Polarimetry For rapid validation of the (S)-enantiomer (D-

Carnitine):

Instrument: Polarimeter (Na D-line, 589 nm).

Solvent: Water.[1]
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Expected Value: Specific Rotation

for (S)-Carnitine (inner salt) is roughly +30.0°.[2]

(R)-Carnitine (L-Carnitine) is -31.0°.

Note: The Mesylate salt will have a specific rotation calculated based on the molecular

weight difference, but the sign will remain Positive (+) for the (S)-isomer.

Analytical Workflow Diagram
The following Graphviz diagram outlines the logical flow for validating (S)-Carnitine Mesylate,

ensuring both chemical and stereochemical integrity.
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Figure 2: Validation workflow distinguishing chemical purity from stereochemical identity.
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Disclaimer: This protocol is intended for research purposes. The (S)-enantiomer (D-carnitine)

inhibits carnitine acetyltransferase and can deplete body L-carnitine. Handle with appropriate

safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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